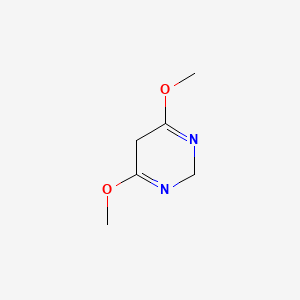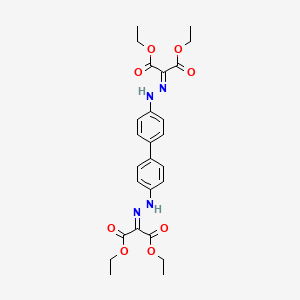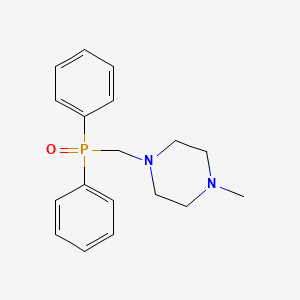silane CAS No. 93472-59-4](/img/structure/B14340799.png)
Tris[(2-methylbut-3-yn-2-yl)oxy](phenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-methylbut-3-yn-2-yl)oxysilane is a chemical compound with the molecular formula C16H24O3Si It is known for its unique structure, which includes a phenyl group attached to a silicon atom, along with three 2-methylbut-3-yn-2-yloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylbut-3-yn-2-yl)oxysilane typically involves the reaction of phenyltrichlorosilane with 2-methylbut-3-yn-2-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Tris(2-methylbut-3-yn-2-yl)oxysilane follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
Tris(2-methylbut-3-yn-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of brominated or nitrated phenylsilane derivatives.
科学的研究の応用
Tris(2-methylbut-3-yn-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a cross-linking agent.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surface modifier in materials science.
作用機序
The mechanism of action of Tris(2-methylbut-3-yn-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The phenyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
- Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane
- Tris[(2-methylbut-3-yn-2-yl)oxy]methylsilane
Uniqueness
Tris(2-methylbut-3-yn-2-yl)oxysilane is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it suitable for a broader range of applications in scientific research and industry.
特性
CAS番号 |
93472-59-4 |
|---|---|
分子式 |
C21H26O3Si |
分子量 |
354.5 g/mol |
IUPAC名 |
tris(2-methylbut-3-yn-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C21H26O3Si/c1-10-19(4,5)22-25(23-20(6,7)11-2,24-21(8,9)12-3)18-16-14-13-15-17-18/h1-3,13-17H,4-9H3 |
InChIキー |
APCQAQGXFFBULX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)O[Si](C1=CC=CC=C1)(OC(C)(C)C#C)OC(C)(C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)

![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)





![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)



